molecular formula C25H29N3O6S B3970943 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(morpholine-4-sulfonyl)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(morpholine-4-sulfonyl)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B3970943
M. Wt: 499.6 g/mol
InChI Key: RPRBAMGESVXUSF-XTQSDGFTSA-N
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Description

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-[4-(morpholine-4-sulfonyl)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a molecular formula of C25H29N3O6S . This compound is notable for its unique structure, which includes a pyrrolidine ring, a morpholine sulfonyl group, and a benzoyl group. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(morpholine-4-sulfonyl)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves several steps. One common method includes the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst . This reaction forms the pyrrole derivative, which is then further processed to obtain the final compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-[4-(morpholine-4-sulfonyl)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(morpholine-4-sulfonyl)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-[4-(morpholine-4-sulfonyl)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-morpholin-4-ylsulfonylphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-26(2)12-13-28-22(18-6-4-3-5-7-18)21(24(30)25(28)31)23(29)19-8-10-20(11-9-19)35(32,33)27-14-16-34-17-15-27/h3-11,22,29H,12-17H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRBAMGESVXUSF-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)O)C(=O)C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)\O)/C(=O)C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(morpholine-4-sulfonyl)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
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1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(morpholine-4-sulfonyl)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
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1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(morpholine-4-sulfonyl)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
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1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(morpholine-4-sulfonyl)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
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1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(morpholine-4-sulfonyl)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 6
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1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(morpholine-4-sulfonyl)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

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